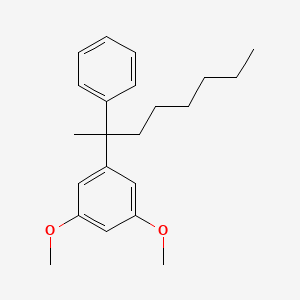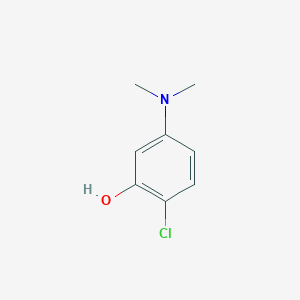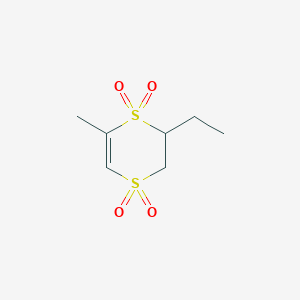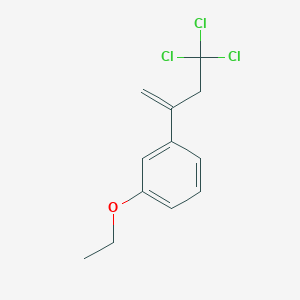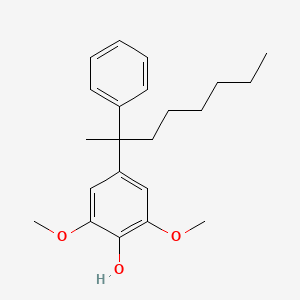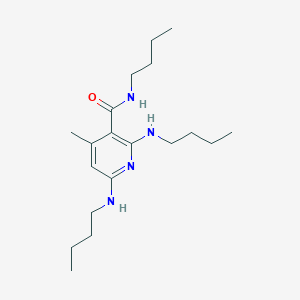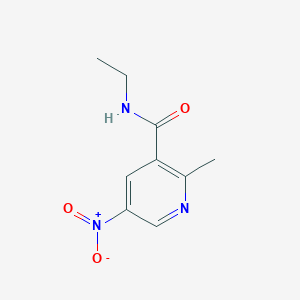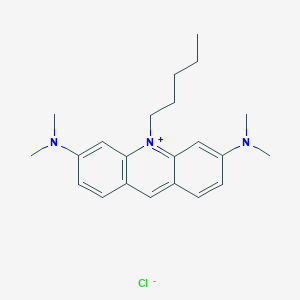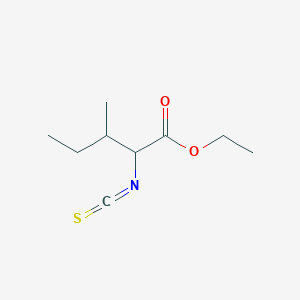![molecular formula C16H22O2Si2 B14599956 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) CAS No. 61157-20-8](/img/structure/B14599956.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enal substituents
Méthodes De Préparation
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aldehyde groups to primary alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
Applications De Recherche Scientifique
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is unique due to its combination of a phenylene core with dimethylsilanediyl and prop-2-enal groups. Similar compounds include:
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone: This compound has a similar structure but with ethenone groups instead of prop-2-enal.
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid): This compound features prop-2-enoic acid groups instead of prop-2-enal.
Propriétés
Numéro CAS |
61157-20-8 |
|---|---|
Formule moléculaire |
C16H22O2Si2 |
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
2-[[4-[dimethyl(3-oxoprop-1-en-2-yl)silyl]phenyl]-dimethylsilyl]prop-2-enal |
InChI |
InChI=1S/C16H22O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-12H,1-2H2,3-6H3 |
Clé InChI |
BDMPOSMHAHBAMU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C=O)C(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



